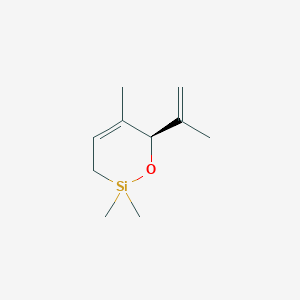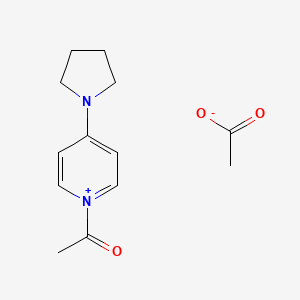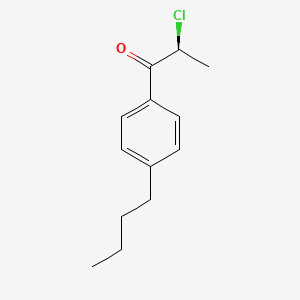![molecular formula C15H30BrNOSSi B14256956 (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide CAS No. 218782-66-2](/img/structure/B14256956.png)
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide is a complex organic compound characterized by the presence of bromine, silicon, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a suitable hexene derivative, followed by the introduction of the silyl ether group and the thioamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thioamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The silicon-containing silyl ether group may also contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enamide: Similar structure but lacks the thioamide group.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enol: Contains a hydroxyl group instead of the thioamide.
(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioether: Features a thioether group instead of the thioamide.
Uniqueness
The presence of the thioamide group in (3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
218782-66-2 |
|---|---|
Fórmula molecular |
C15H30BrNOSSi |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(3R)-5-bromo-3-tri(propan-2-yl)silyloxyhex-4-enethioamide |
InChI |
InChI=1S/C15H30BrNOSSi/c1-10(2)20(11(3)4,12(5)6)18-14(8-13(7)16)9-15(17)19/h8,10-12,14H,9H2,1-7H3,(H2,17,19)/t14-/m0/s1 |
Clave InChI |
RQCBMEAPXDKBGQ-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)[Si](C(C)C)(C(C)C)O[C@H](CC(=S)N)C=C(C)Br |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(=S)N)C=C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)





![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
